molecular formula C7H7N3O B8274219 2-Amino-4-hydroxycyclopenta[d]pyrimidine

2-Amino-4-hydroxycyclopenta[d]pyrimidine

Cat. No. B8274219
M. Wt: 149.15 g/mol
InChI Key: YZPZXYDSZGKWBJ-UHFFFAOYSA-N
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Patent
US05750531

Procedure details

A solution of 2-ethoxycarbonyl cyclopentanone (114 ml, 0.77mol) and N,N-dimethylformamide (40 ml) was added dropwise to a mixture solution of sodium methoxide(83.2 g, 0.44 mol) and N,N-dimethylformamide(80 ml), while maintaining the temperature of the reaction system below 0° C. A solution of guanidine HCl salt(81 g, 0.85 mol) and methanol(127 ml) was added to the above reaction mixture and then was heated to reflux for 14 hours. The reaction mixture was neutralized by conc. HCl and the resulting solid was filtered and dried under reduced pressure to give 20.69 g of titled compound.
Quantity
114 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
83.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
127 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
18%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:10][CH2:9][CH2:8][C:7]1=O)=O)C.C[O-].[Na+].Cl.[NH2:16][C:17]([NH2:19])=[NH:18].Cl>CO.CN(C)C=O>[NH2:19][C:17]1[NH:18][C:7]2=[CH:8][CH:9]=[CH:10][C:6]2=[C:4]([OH:3])[N:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
114 mL
Type
reactant
Smiles
C(C)OC(=O)C1C(CCC1)=O
Name
sodium methoxide
Quantity
83.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
81 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
127 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction system below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 14 hours
Duration
14 h
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C2C(N1)=CC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 20.69 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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